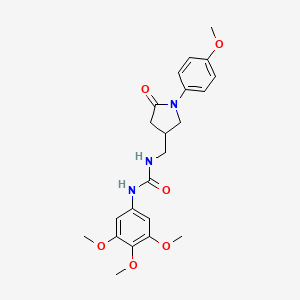

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

The compound 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a urea derivative featuring a pyrrolidin-3-ylmethyl scaffold substituted with a 4-methoxyphenyl group and a 3,4,5-trimethoxyphenyl urea moiety. Its structural complexity arises from the combination of a five-membered lactam ring (pyrrolidinone) and multiple methoxy substituents, which are known to influence solubility, bioavailability, and receptor binding .

Properties

IUPAC Name |

1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6/c1-28-17-7-5-16(6-8-17)25-13-14(9-20(25)26)12-23-22(27)24-15-10-18(29-2)21(31-4)19(11-15)30-3/h5-8,10-11,14H,9,12-13H2,1-4H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZPGPYZCPOQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula: C₁₈H₁₉N₃O₄

- Molecular Weight: 341.36 g/mol

The structure consists of a pyrrolidinone core with methoxy and trimethoxyphenyl substituents, which are crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidinone Ring: This is achieved through cyclization reactions involving suitable amines and carbonyl compounds under acidic or basic conditions.

- Introduction of Methoxyphenyl Groups: Nucleophilic substitution reactions introduce the methoxy-substituted benzene derivatives.

- Formation of the Urea Derivative: The final step involves reacting intermediates with isocyanates or urea derivatives to yield the desired compound.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Activity: Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Analgesic Effects: It has demonstrated significant pain-relieving properties in various animal models.

- Anticancer Potential: The compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as:

- Enzymes: Inhibition of enzymes involved in inflammatory pathways.

- Receptors: Modulation of receptor activity linked to pain perception and cancer progression.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antitumor Activity:

- Inflammation Models:

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | 1-(4-Hydroxyphenyl)-... | 20 | Anticancer |

| Compound B | 1-(4-Methoxyphenyl)-... | 15 | Anticancer |

| Compound C | 1-(4-Chlorophenyl)-... | 30 | Anti-inflammatory |

Comparison with Similar Compounds

Data Table: Key Structural Analogs and Properties

Research Findings and Implications

Q & A

Q. Optimization Strategies :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .

- Purification : Combine column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

What advanced techniques are recommended for resolving structural ambiguities or crystallographic challenges?

Q. Advanced Research Focus

- X-ray Crystallography : Refine crystal structures using SHELXL for high-precision bond-length/angle analysis, especially for the methoxyphenyl and urea moieties .

- NMR Spectroscopy : Employ 2D NOESY to confirm spatial proximity of the 4-methoxyphenyl and trimethoxyphenyl groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (±0.001 Da accuracy) to distinguish between regioisomers .

Data Contradiction Example :

If crystallographic data conflicts with NMR-derived conformations, perform conformational analysis using density functional theory (DFT) to reconcile discrepancies .

How do substitution patterns on the phenyl rings influence biological activity?

Q. Structure-Activity Relationship (SAR) Analysis

Q. Methodological Validation :

- Compare analogues using in vitro assays (e.g., tubulin polymerization inhibition) with controlled pH (7.4) and temperature (37°C) .

- Quantify lipophilicity via HPLC-derived logk values .

What computational approaches are effective for predicting reactivity or designing derivatives?

Q. Advanced Research Focus

- Reaction Path Modeling : Use quantum chemical calculations (Gaussian 16) to map energy barriers for urea bond formation or pyrrolidinone cyclization .

- Molecular Dynamics (MD) : Simulate binding modes to tubulin (PDB ID: 1SA0) to prioritize derivatives with stronger van der Waals interactions .

- Machine Learning (ML) : Train models on PubChem datasets to predict solubility or toxicity profiles .

Case Study :

ICReDD’s workflow combines DFT-based transition-state searches with robotic experimentation to accelerate derivative synthesis .

How should researchers address inconsistencies in reported biological data (e.g., conflicting IC50 values)?

Q. Data Contradiction Analysis

Assay Standardization :

- Validate cell lines (e.g., HeLa vs. MCF-7) and incubation times .

- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Purity Verification :

- Use HPLC-UV (λ = 254 nm) to confirm ≥98% purity before testing .

Meta-Analysis :

- Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Example Resolution :

A 10-fold difference in IC50 values between studies was traced to variations in ATP concentration in kinase assays .

What methodologies are critical for evaluating metabolic stability and toxicity profiles?

Q. Advanced Research Focus

Q. Key Data :

| Parameter | Result | Implication |

|---|---|---|

| t₁/₂ (Human Microsomes) | 45 min | Moderate metabolic stability |

| hERG IC50 | >10 μM | Low cardiac risk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.